![molecular formula C20H19N5 B2622125 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine CAS No. 866843-81-4](/img/structure/B2622125.png)
1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine
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Overview
Description
The compound “1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine” is a derivative of the triazoloquinazoline scaffold . Triazoloquinazoline is a fused heterocyclic nucleus, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives often involves the use of eco-compatible catalysts and reaction conditions . An efficient approach to prepare 1,2,3-triazolo [1,5-a]quinoxaline scaffolds, starting from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes, has been developed . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .Chemical Reactions Analysis
In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate . These triazo-fused products were readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . Their strong dipole moment and hydrogen bonding ability make them useful in this field .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . Their aromatic character and strong dipole moment make them useful in this field .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . Their strong dipole moment and hydrogen bonding ability make them useful in this field .
Materials Science
1,2,3-triazoles are used in materials science . Their high chemical stability and strong dipole moment make them useful in this field .
Future Directions
Triazoloquinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . Hence, this privileged scaffold could act as an important candidate in the field of drug development . Many synthetic protocols have been developed to efficiently synthesize this fused heterocycle and its derivatives . Therefore, the future directions could involve further exploration of the medicinal importance of these compounds and the development of more efficient and eco-friendly synthetic protocols.
properties
IUPAC Name |
3-(3-methylphenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-14-7-6-8-15(13-14)18-20-21-19(24-11-4-5-12-24)16-9-2-3-10-17(16)25(20)23-22-18/h2-3,6-10,13H,4-5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHUGKGKVZXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine |
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